8-[(4-benzylpiperidin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione
Description
This compound belongs to the xanthine-derived purine-2,6-dione class, characterized by a bicyclic purine core modified with substituents at positions 7 and 6. The 7-position is substituted with a 2-methoxyethyl group, enhancing solubility and metabolic stability, while the 8-position features a 4-benzylpiperidin-1-ylmethyl moiety, which likely contributes to receptor binding affinity and selectivity. The 1- and 3-methyl groups at the purine core are common in xanthine derivatives, offering steric stabilization and reducing off-target interactions .
Properties
IUPAC Name |
8-[(4-benzylpiperidin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N5O3/c1-25-21-20(22(29)26(2)23(25)30)28(13-14-31-3)19(24-21)16-27-11-9-18(10-12-27)15-17-7-5-4-6-8-17/h4-8,18H,9-16H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSEWPGJRDKBOOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC(CC3)CC4=CC=CC=C4)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-[(4-benzylpiperidin-1-yl)methyl]-7-(2-methoxyethyl)-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a synthetic derivative belonging to the purine class of compounds. Its molecular formula is and it has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The structural features of this compound include:
- A purine core which is known for various biological activities.
- A benzylpiperidine moiety , which is associated with neuroactive properties.
- A methoxyethyl group , potentially influencing solubility and receptor binding.
Neuropharmacological Effects
Piperidine derivatives are often investigated for their effects on neurotransmitter systems. The presence of the benzylpiperidine component in this compound may contribute to its interaction with dopamine and serotonin receptors. For example, compounds with similar structures have been reported to act as allosteric modulators at serotonin transporters (SERT) . This could imply that our compound may influence mood and cognitive functions through serotonergic pathways.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds. The benzylpiperidine structure has been identified as a necessary pharmacophore for certain receptor antagonists . Modifications to the piperidine ring and the introduction of various substituents can significantly alter binding affinities and selectivities for different receptors.
Case Study 1: Inhibition of CCR3 Receptors
A series of studies focused on benzylpiperidine derivatives demonstrated their ability to act as potent antagonists for CC chemokine receptors (CCR). These compounds exhibited low nanomolar binding affinities and functional antagonism in vitro . While specific data on our compound's CCR activity is not available, its structural components suggest it could exhibit similar properties.
Case Study 2: Neurotransmitter Modulation
Research on related piperidine compounds has shown that they can modulate dopamine transporter (DAT) activity. One study found that specific analogs displayed high affinity for DAT while showing minimal interaction with norepinephrine transporter (NET) . This indicates a potential for selective modulation of dopaminergic pathways which may be relevant for treating conditions like depression or ADHD.
Research Findings Summary
| Activity | Findings |
|---|---|
| Antimicrobial | Potential activity suggested by structural analogs; specific data lacking. |
| Neuropharmacological | Possible modulation of SERT and DAT; requires further investigation. |
| CCR Antagonism | Similar compounds show potent antagonism; our compound may exhibit this too. |
Comparison with Similar Compounds
Research Findings and Structure-Activity Relationships (SAR)
- Position 7 :
- Position 8: Piperidine/piperazine rings with aromatic substituents (e.g., benzyl in target, ) improve binding to hydrophobic pockets in PDEs or adenosine receptors. Electron-withdrawing groups (e.g., dichlorophenyl in ) enhance PDE inhibition, suggesting the target’s benzyl group may offer moderate activity.
- Core Modifications :
- 1,3-Dimethyl groups (common in all analogs) prevent rapid metabolism via demethylation, as seen in unsubstituted xanthines.
Data Table: Key Analogues and Properties
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves multi-step reactions, including alkylation of the purine core followed by piperidine/benzyl group coupling. Critical parameters include solvent choice (ethanol or DMSO for solubility and reactivity ), temperature control (60–80°C for optimal kinetics), and reaction time (12–24 hours for complete substitution). Post-synthesis purification via column chromatography and validation using HPLC (>95% purity) and NMR (confirmation of substituent positions) are essential .
Q. How is structural characterization performed to confirm the compound’s identity?
- Methodological Answer : Use a combination of:
- 1H/13C NMR : To verify substituent positions (e.g., methoxyethyl at C7, benzylpiperidinyl at C8) .
- HPLC-MS : To confirm molecular weight (e.g., [M+H]+ peak matching theoretical mass) and purity .
- IR Spectroscopy : To identify functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹ for dione groups) .
Q. What are the primary structural features influencing its biological activity?
- Methodological Answer : The purine core provides a scaffold for adenosine receptor interactions, while the 4-benzylpiperidinyl group enhances lipophilicity and blood-brain barrier penetration. The 2-methoxyethyl chain at C7 may modulate solubility and metabolic stability . Comparative studies with analogs (e.g., replacing benzyl with methylphenyl) highlight the importance of aromatic piperidine substitutions for target binding .
Advanced Research Questions
Q. How can researchers optimize synthesis to resolve low yields in the final coupling step?
- Methodological Answer : Low yields often stem from steric hindrance during benzylpiperidine coupling. Strategies include:
- Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
- Catalytic systems : Use Pd/C or CuI to accelerate cross-coupling reactions .
- Solvent optimization : Switch from ethanol to DMF for better solubility of bulky intermediates .
Q. How do contradictory bioactivity results in different studies arise, and how can they be resolved?
- Methodological Answer : Discrepancies may result from:
- Purity variations : Impurities >5% can skew enzyme inhibition assays. Validate via HPLC and repeat assays with rigorously purified batches .
- Assay conditions : Differences in pH (e.g., 7.4 vs. 6.8) or co-solvents (DMSO concentration ≤0.1%) alter binding kinetics. Standardize protocols using reference compounds .
- Structural analogs : Compare activity with closely related derivatives (e.g., 7-benzyl vs. 7-phenacyl analogs) to isolate substituent effects .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in this compound class?
- Methodological Answer :
- Step 1 : Synthesize a library of analogs with systematic substitutions (e.g., benzyl → fluorobenzyl, piperidine → piperazine) .
- Step 2 : Screen against primary targets (e.g., adenosine A2A receptors) using radioligand binding assays .
- Step 3 : Corrogate data with computational modeling (e.g., molecular docking to identify key binding pocket interactions) .
- Example : A study showed that replacing 4-benzyl with 4-ethylpiperidine reduced affinity by 50%, highlighting the role of aromaticity in receptor binding .
Q. How can metabolic stability be assessed for this compound in preclinical models?
- Methodological Answer :
- In vitro : Use liver microsomes (human/rat) to measure half-life (t1/2) and identify metabolites via LC-MS/MS .
- In vivo : Administer orally to rodents and collect plasma samples at intervals (0–24h) for pharmacokinetic profiling (Cmax, AUC) .
- Key consideration : The 2-methoxyethyl group may reduce CYP3A4-mediated oxidation compared to unsubstituted ethyl chains .
Data Contradiction Analysis
Q. Why do some studies report neuroprotective effects while others show no activity?
- Analysis : Neuroprotection may depend on:
- Dosage : Effective concentrations (EC50) in vitro (µM range) may not translate to in vivo doses .
- Model specificity : Efficacy in Alzheimer’s models (Aβ aggregation inhibition) but not Parkinson’s (α-synuclein) due to target selectivity .
- Metabolite interference : Active metabolites (e.g., demethylated derivatives) may contribute to observed effects in some studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
